molecular formula C59H23F52N3O2 B14768795 2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole

2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14768795
M. Wt: 1793.7 g/mol
InChI Key: ZXYBDYQVEIXZKF-UHFFFAOYSA-N
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Description

The compound “2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole” is a highly fluorinated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxazole rings and the attachment of the tridecafluorohexyl groups. Typical synthetic routes might include:

    Formation of Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Tridecafluorohexyl Groups: This step might involve nucleophilic substitution reactions where tridecafluorohexyl halides react with phenolic or amine groups.

Industrial Production Methods

Industrial production of such complex compounds would require optimized reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxazole rings might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could potentially break down the oxazole rings.

    Substitution: The tridecafluorohexyl groups might be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a subject of interest in materials science, particularly in the development of high-performance polymers and coatings.

Biology

In biological research, such fluorinated compounds might be studied for their potential as drug candidates due to their stability and resistance to metabolic degradation.

Medicine

Industry

In the industrial sector, the compound could be used in the production of specialized materials, such as non-stick coatings and high-performance lubricants.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: The compound might interact with enzymes or receptors in biological systems.

    Pathways Involved: It could influence specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic Acid (PFOA): Known for its use in non-stick coatings.

    Polytetrafluoroethylene (PTFE): Commonly used in high-performance materials.

Uniqueness

The compound’s unique combination of oxazole rings and tridecafluorohexyl groups sets it apart from other fluorinated compounds, potentially offering superior properties in terms of stability and performance.

Properties

Molecular Formula

C59H23F52N3O2

Molecular Weight

1793.7 g/mol

IUPAC Name

2-[6-[4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C59H23F52N3O2/c60-36(61,40(68,69)44(76,77)48(84,85)52(92,93)56(100,101)102)24-12-4-20(5-13-24)30-32(22-8-16-26(17-9-22)38(64,65)42(72,73)46(80,81)50(88,89)54(96,97)58(106,107)108)115-34(113-30)28-2-1-3-29(112-28)35-114-31(21-6-14-25(15-7-21)37(62,63)41(70,71)45(78,79)49(86,87)53(94,95)57(103,104)105)33(116-35)23-10-18-27(19-11-23)39(66,67)43(74,75)47(82,83)51(90,91)55(98,99)59(109,110)111/h1-19,30-33H

InChI Key

ZXYBDYQVEIXZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(C(O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=NC(C(O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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